molecular formula C10H7FN2 B594944 6-Fluoro-2,2'-bipyridine CAS No. 1223063-81-7

6-Fluoro-2,2'-bipyridine

Cat. No.: B594944
CAS No.: 1223063-81-7
M. Wt: 174.178
InChI Key: HAVPRINSIVTMIX-UHFFFAOYSA-N
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Description

6-Fluoro-2,2’-bipyridine is an organic compound with the molecular formula C10H7FN2. It is a derivative of bipyridine, where a fluorine atom is substituted at the 6th position of the bipyridine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction between 2-pyridyl zinc halides and bromopyridines in the presence of a palladium catalyst . The reaction conditions are generally mild, and the yields are relatively high. Another method includes the Stille coupling, which also uses palladium catalysts but involves organotin reagents .

Industrial Production Methods: Industrial production of 6-Fluoro-2,2’-bipyridine may involve large-scale coupling reactions using similar methods as described above. The choice of method depends on the availability of starting materials, cost, and desired purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2,2’-bipyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions such as Negishi and Stille couplings.

    Organometallic Reagents: Such as organozinc and organotin compounds.

    Oxidizing Agents: For certain oxidative transformations.

Major Products: The major products of these reactions include various substituted bipyridines and metal complexes, which have applications in catalysis and material science .

Mechanism of Action

The mechanism of action of 6-Fluoro-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity or changing its photophysical properties. The specific pathways and molecular targets depend on the nature of the metal complex formed and the intended application .

Comparison with Similar Compounds

    2,2’-Bipyridine: The parent compound without the fluorine substitution.

    2,2’-Bipyridine-6,6’-dicarboxylic acid: A derivative with carboxylic acid groups at the 6th positions.

    4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups at the 4th positions.

Uniqueness: 6-Fluoro-2,2’-bipyridine is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. This makes it particularly valuable in the design of metal complexes with specific catalytic or photophysical properties .

Properties

IUPAC Name

2-fluoro-6-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVPRINSIVTMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729388
Record name 6-Fluoro-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223063-81-7
Record name 6-Fluoro-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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